molecular formula C13H15BrF3N B1467696 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine CAS No. 913296-73-8

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine

Cat. No. B1467696
M. Wt: 322.16 g/mol
InChI Key: KFNWEIPOFYZEMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the piperidine ring onto a bromo-trifluoromethyl-phenyl precursor. The specifics of the reaction would depend on the exact conditions and reagents used . It’s also important to note that the synthesis of similar compounds often involves the use of palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a bromo-trifluoromethyl-phenyl group. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the piperidine ring and the bromo-trifluoromethyl-phenyl group. For instance, the bromine atom could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Discovery and Optimization in Chemical Synthesis

Discovery of Inhibitors

A study led by Thalji et al. (2013) introduced 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the importance of the phenyl group substitution for reducing clearance and enhancing oral exposure. This research highlights the compound's role in synthesizing inhibitors for in vivo investigation of various disease models (Thalji et al., 2013).

Stereoselective Synthesis

A methodology for the stereoselective synthesis of uniquely substituted alkylamine derivatives with multiple chiral centers was demonstrated by McCall et al. (2008), utilizing multisubstituted piperidines for ring opening. This approach is particularly significant for creating compounds with specific stereochemical configurations (McCall, Grillo, & Comins, 2008).

Chemical Structure and Properties Analysis

Structural Characterization

Research by Natarajan and Mathews (2011) focused on the crystal structure of Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, providing insights into the piperidine ring's conformation and the orientation of substituents. This study offers a detailed look at the molecular geometry and potential interaction sites (Natarajan & Mathews, 2011).

Analysis of Substituted Piperidines

The synthesis and evaluation of various N-acyl-N-phenyl ureas of piperidine and its derivatives were explored by Ranise et al. (2001), demonstrating the compound's utility in generating novel structures with anti-inflammatory and anti-proliferative activities. This work exemplifies the compound's versatility in chemical synthesis and biological application (Ranise et al., 2001).

Safety And Hazards

As with any chemical compound, handling “1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine” would require appropriate safety precautions. The compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future research directions involving this compound could potentially include further exploration of its synthesis, as well as investigation of its potential uses in various fields such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-12-5-4-11(13(15,16)17)8-10(12)9-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNWEIPOFYZEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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